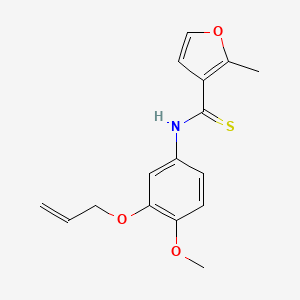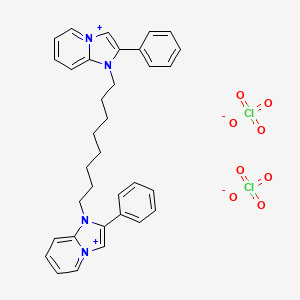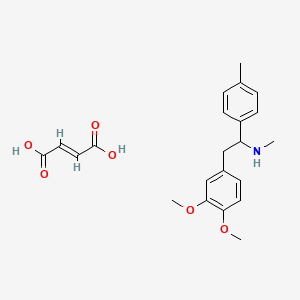
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine maleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine maleate is a chemical compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine maleate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 4-methylbenzylamine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the intermediate compound.
Methylation: The intermediate compound is then methylated using a methylating agent such as methyl iodide.
Formation of Maleate Salt: The final step involves the formation of the maleate salt by reacting the amine with maleic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
科学研究应用
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine maleate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine maleate involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
相似化合物的比较
Similar Compounds
- N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine
- N-Methyl-1-(4-tolyl)ethylamine
- 2-(3,4-Dimethoxyphenyl)-1-(4-tolyl)ethylamine
Uniqueness
N-Methyl-2-(3,4-dimethoxyphenyl)-1-(4-tolyl)ethylamine maleate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and molecular configuration sets it apart from other similar compounds.
属性
CAS 编号 |
87203-65-4 |
|---|---|
分子式 |
C22H27NO6 |
分子量 |
401.5 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;2-(3,4-dimethoxyphenyl)-N-methyl-1-(4-methylphenyl)ethanamine |
InChI |
InChI=1S/C18H23NO2.C4H4O4/c1-13-5-8-15(9-6-13)16(19-2)11-14-7-10-17(20-3)18(12-14)21-4;5-3(6)1-2-4(7)8/h5-10,12,16,19H,11H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
UASVWJMQJYAKPA-WLHGVMLRSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)NC.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CC1=CC=C(C=C1)C(CC2=CC(=C(C=C2)OC)OC)NC.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


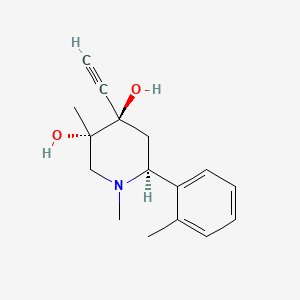

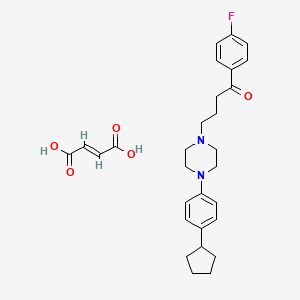
![(4S,5R,6S)-3-[6-[(2R)-3-amino-2-hydroxypropyl]-7-methylsulfanylimidazo[5,1-b][1,3]thiazol-6-ium-2-yl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15193614.png)
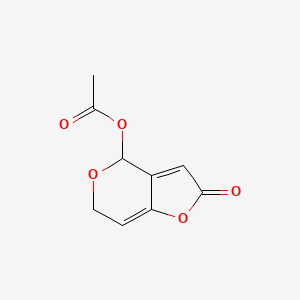
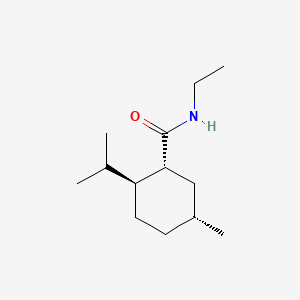
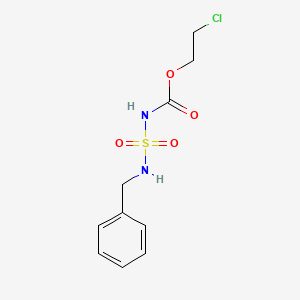
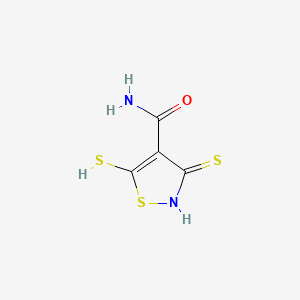

![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15193637.png)


